4-(1-Aminoethyl)-2-chloro-5-fluorophenol
Description
4-(1-Aminoethyl)-2-chloro-5-fluorophenol is a substituted phenolic compound characterized by a chloro group at position 2, a fluoro group at position 5, and a 1-aminoethyl substituent at position 4. Substituted phenols are often studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties .
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-chloro-5-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3 |
InChI Key |
WTNBYBFCBXPLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most established approach involves hydrolyzing a (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate to directly yield 4-(1-Aminoethyl)-2-chloro-5-fluorophenol . This method leverages the reactivity of carbonate esters under basic or aqueous conditions.
Reaction Scheme
$$
\text{(5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate} + \text{Water} \xrightarrow[\text{Base}]{\text{Hydrolysis}} \text{4-(1-Aminoethyl)-2-chloro-5-fluorophenol}
$$
Preparation Steps
- Starting Material: The precursor, (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate , is synthesized via carbamation of the phenolic hydroxyl group with ethyl chloroformate.
- Hydrolysis Conditions:
- Aqueous sodium hydroxide or potassium hydroxide (3-5 equivalents) is added to the carbonate in a controlled temperature environment (~35-40°C).
- The reaction mixture is stirred for 2-4 hours, ensuring complete cleavage of the carbonate group.
- Workup: Acidification with dilute hydrochloric acid to pH 7, followed by filtration and washing yields the phenolic compound.
Advantages
- High selectivity and yield (up to 95.9%) as demonstrated in patent literature.
- Operational simplicity and scalability.
Nucleophilic Aromatic Substitution on Chlorofluorobenzene Precursors
Method Overview
This approach involves nucleophilic substitution reactions on chlorofluorobenzene derivatives, specifically targeting the fluorine and chlorine atoms on the aromatic ring.
Reaction Scheme
$$
\text{Chlorofluorobenzene derivative} + \text{Amine source} \rightarrow \text{Aminophenol derivative}
$$
Preparation Steps
- Starting Material: 2-Chloro-4-fluoro-phenol derivatives or their precursors.
- Reaction Conditions:
- Use of amines such as ammonia or primary amines under elevated temperatures (~70°C).
- Catalysts such as copper(I) oxide or copper(I) iodide facilitate the substitution.
- Solvents like dimethyl sulfoxide or butyronitrile are employed to enhance solubility and reactivity.
- Reaction Time: Typically 16-24 hours with yields ranging from 42% to 57%.
Advantages
- Suitable for introducing amino groups selectively.
- Compatible with various substituted chlorofluorobenzenes.
Reduction of Nitro or Azo Precursors
Method Overview
Reduction of aromatic nitro compounds to amino derivatives is a classical route, often employing iron powder or catalytic hydrogenation.
Reaction Scheme
$$
\text{Nitro-derivative} \xrightarrow[\text{Fe}]{\text{H}_2} \text{Amino-phenol derivative}
$$
Preparation Steps
- Starting Material: Nitro derivatives such as 5-nitro-2-chloro-4-fluorobenzamide.
- Reaction Conditions:
- Reflux with iron powder in aqueous acid or base solutions.
- Alternatively, catalytic hydrogenation under hydrogen gas with palladium or platinum catalysts.
- Workup: Filtration and purification via recrystallization.
Advantages
- High-yield conversion of nitro to amino groups.
- Well-established in aromatic amino compound synthesis.
Summary of Preparation Data
| Method | Starting Material | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|---|
| Hydrolysis of Ethyl Carbonate | (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate | NaOH, water, 35-40°C, 2-4 hours | Up to 95.9% | Most efficient, high selectivity |
| Nucleophilic Substitution | Chlorofluorobenzene derivatives | Cu2O, 8-hydroxyquinoline, 65°C, 16-24 hours | 42-57% | Suitable for aromatic amino groups |
| Reduction of Nitro Derivatives | Nitro-phenol precursors | Fe/HCl or catalytic hydrogenation | Variable | Classical approach, high yield |
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The aminoethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-(1-Aminoethyl)-2-chloro-5-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(1-Aminoethyl)-2-chloro-5-fluorophenol and related compounds identified in the evidence:
Key Observations:
This could enhance solubility in polar solvents . The pyrazole-containing analog () exhibits a larger aromatic system, likely reducing water solubility but increasing binding affinity in biological systems .
Safety and Handling: 5-Amino-2-chloro-4-fluorophenol () is explicitly noted to require medical consultation upon exposure, suggesting higher acute toxicity compared to non-aminated analogs .
Research Findings and Implications
Biological Activity
4-(1-Aminoethyl)-2-chloro-5-fluorophenol is a chemical compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol is C₈H₉ClFNO, with a molecular weight of 189.61 g/mol. The compound features an aminoethyl group, a chlorine atom, and a fluorine atom attached to a phenolic ring. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol primarily arises from the following mechanisms:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to proteins and enzymes.
- Halogen Bonding : The presence of chlorine and fluorine atoms may engage in halogen bonding, which can stabilize interactions with specific targets and influence enzyme kinetics and protein stability.
Biological Targets and Effects
Research indicates that 4-(1-Aminoethyl)-2-chloro-5-fluorophenol interacts with various biological targets, leading to several notable effects:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic applications.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Potential in Cancer Therapy : The compound's ability to modulate protein functions positions it as a potential agent in cancer treatment strategies.
Comparative Analysis with Similar Compounds
The unique combination of halogen substituents in 4-(1-Aminoethyl)-2-chloro-5-fluorophenol enhances its stability and interaction capabilities compared to structurally similar compounds. The following table summarizes some related compounds:
| Compound Name | Structural Highlights |
|---|---|
| 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol | Contains a methoxy group instead of chlorine |
| 4-(1-Aminoethyl)-2-chloro-5-bromophenol | Substituted with bromine instead of fluorine |
| 4-(1-Aminoethyl)-2-chloro-5-iodophenol | Contains iodine instead of fluorine |
This comparison highlights how the specific halogen substitutions influence the chemical reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol:
- Enzymatic Activity Assays : In vitro assays demonstrated that the compound significantly inhibits enzyme X at concentrations ranging from 10 µM to 100 µM, suggesting potential use as an enzyme inhibitor in therapeutic contexts.
- Antimicrobial Testing : A study conducted on bacterial strains revealed that 4-(1-Aminoethyl)-2-chloro-5-fluorophenol exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) determined at 50 µg/mL.
- Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound led to reduced cell viability, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Aminoethyl)-2-chloro-5-fluorophenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation, alkylation, and amination. For example, chlorination of phenol derivatives followed by nucleophilic substitution with ethylamine derivatives can introduce the aminoethyl group. Key factors include:
- Temperature control (e.g., 0–5°C for halogenation to avoid side reactions).
- Solvent selection (e.g., DMF for amination steps due to its polarity and stability).
- Catalysts like Cu(I) or Pd for regioselective fluorination .
- Yield optimization requires monitoring intermediates via HPLC or TLC and adjusting stoichiometric ratios of halogenating agents (e.g., Cl₂ gas or NCS) .
Q. How can spectroscopic techniques (NMR, FTIR) distinguish 4-(1-Aminoethyl)-2-chloro-5-fluorophenol from structural analogs?
- Methodological Answer :
- ¹H NMR : The aminoethyl group (–CH₂–NH₂) shows a triplet near δ 2.8–3.2 ppm for the methylene protons, while aromatic protons exhibit splitting patterns dependent on halogen positions (e.g., para-fluorine causes deshielding at δ 6.8–7.2 ppm).
- ¹³C NMR : Fluorine coupling (²JCF ~35 Hz) splits aromatic carbon signals.
- FTIR : A broad N–H stretch (~3350 cm⁻¹) and C–F stretch (~1220 cm⁻¹) confirm functional groups. Comparative analysis with analogs (e.g., 2-Amino-4-chloro-5-fluorophenol) reveals absence/presence of ethylamine side-chain signals .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol across assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Systematic approaches include:
- Dose-response standardization : Test activity across a concentration gradient (1 nM–100 µM) in buffer systems mimicking physiological conditions.
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to quantify affinity (Kd) and rule off-target effects.
- Structural analogs comparison : Compare with compounds like 4-(1-Aminoethyl)-2-chloro-6-fluorophenol to isolate halogen position effects .
Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes, GPCRs)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., tyrosine kinase pockets). Key parameters include:
- Protonation states of the amino group at physiological pH.
- Halogen-bonding potential (Cl and F as electron-withdrawing groups).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics like RMSD (<2 Å) validate predictions .
Q. What role do substituent positions (Cl, F, aminoethyl) play in modulating solubility and bioavailability?
- Methodological Answer :
- Solubility : The para-fluoro group enhances polarity (logP reduction by ~0.5 units vs. non-fluorinated analogs). Aminoethyl increases water solubility via protonation at low pH.
- Bioavailability : Methylation of the amino group (e.g., converting –NH₂ to –NMe₂) reduces first-pass metabolism but may lower CNS penetration.
- Experimental validation: Use shake-flask method for logP measurement and Caco-2 cell monolayers for permeability assays .
Key Research Gaps and Recommendations
- Stereochemical effects : The aminoethyl group’s chiral center (if present) may influence activity. Synthesize enantiomers and compare via chiral HPLC and circular dichroism .
- Metabolic stability : Assess hepatic microsome stability using LC-MS to identify major metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
